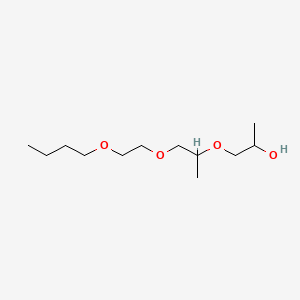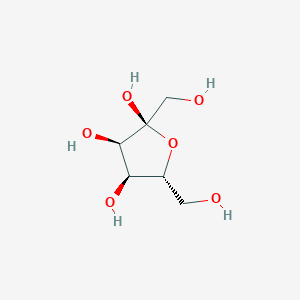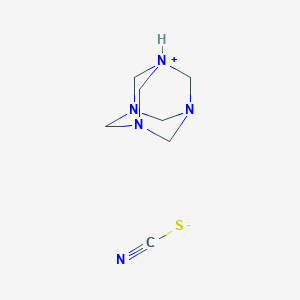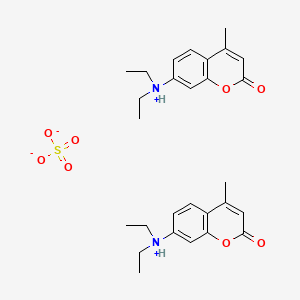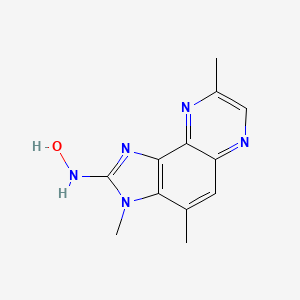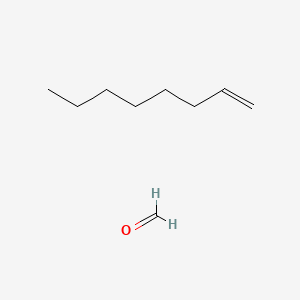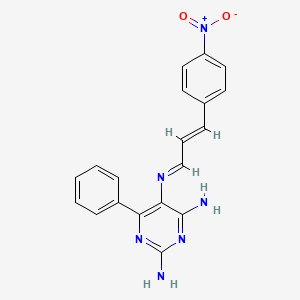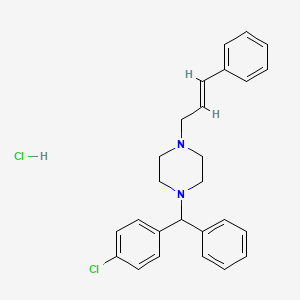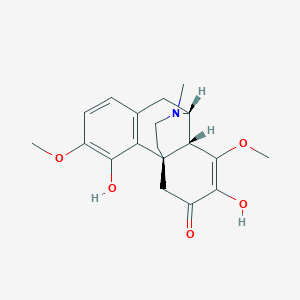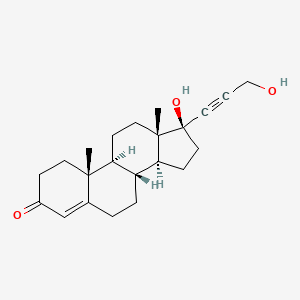
17beta-Hydroxy-17-(3-hydroxy-1-propynyl)androst-4-ene-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17beta-Hydroxy-17-(3-hydroxy-1-propynyl)androst-4-ene-3-one is a synthetic steroidal compound.
Vorbereitungsmethoden
The synthesis of 17beta-Hydroxy-17-(3-hydroxy-1-propynyl)androst-4-ene-3-one typically involves multiple steps, starting from simpler steroidal precursors. The synthetic routes often include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Alkyne Addition: Incorporation of the propynyl group through alkyne addition reactions.
Oxidation and Reduction: Various oxidation and reduction steps to achieve the desired functional groups and stereochemistry.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity .
Analyse Chemischer Reaktionen
17beta-Hydroxy-17-(3-hydroxy-1-propynyl)androst-4-ene-3-one undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: Functional groups can be substituted to modify its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate specific transformations . Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups and altered biological activity .
Wissenschaftliche Forschungsanwendungen
17beta-Hydroxy-17-(3-hydroxy-1-propynyl)androst-4-ene-3-one has been explored for various scientific research applications:
Chemistry: Used as a model compound to study steroidal chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Industry: Utilized in the synthesis of other steroidal compounds and as a precursor for more complex molecules
Wirkmechanismus
The mechanism of action of 17beta-Hydroxy-17-(3-hydroxy-1-propynyl)androst-4-ene-3-one involves its interaction with androgen receptors. It binds to these receptors, modulating the expression of specific genes and influencing various physiological processes. The molecular targets include enzymes involved in steroid metabolism and pathways related to hormone signaling .
Vergleich Mit ähnlichen Verbindungen
17beta-Hydroxy-17-(3-hydroxy-1-propynyl)androst-4-ene-3-one can be compared with other similar steroidal compounds such as:
Testosterone: The primary male sex hormone, with a similar structure but different functional groups.
Epiandrosterone: A metabolite of testosterone with weak androgenic activity.
Androstenedione: A precursor to both testosterone and estrogen, with distinct biological roles
Eigenschaften
CAS-Nummer |
55542-26-2 |
|---|---|
Molekularformel |
C22H30O3 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O3/c1-20-10-6-16(24)14-15(20)4-5-17-18(20)7-11-21(2)19(17)8-12-22(21,25)9-3-13-23/h14,17-19,23,25H,4-8,10-13H2,1-2H3/t17-,18+,19+,20+,21+,22+/m1/s1 |
InChI-Schlüssel |
GBFFSHZRGVVSDW-GUCLMQHLSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#CCO)O)C |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#CCO)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




